molecular formula C7H7IOZn B3415618 2-Methoxyphenylzinc iodide CAS No. 282727-20-2

2-Methoxyphenylzinc iodide

Cat. No.: B3415618
CAS No.: 282727-20-2
M. Wt: 299.4 g/mol
InChI Key: HVSQRTYLTSSOIV-UHFFFAOYSA-M
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Description

2-Methoxyphenylzinc iodide is an organozinc compound with the molecular formula CH₃OC₆H₄ZnI. It is commonly used in organic synthesis as a reagent for various chemical transformations. This compound is particularly valuable in the formation of carbon-carbon bonds, making it a useful tool in the synthesis of complex organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methoxyphenylzinc iodide can be synthesized through the reaction of 2-methoxyphenyl iodide with zinc dust in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere to prevent oxidation. The general reaction is as follows:

2-Methoxyphenyl iodide+Zinc dust2-Methoxyphenylzinc iodide\text{2-Methoxyphenyl iodide} + \text{Zinc dust} \rightarrow \text{this compound} 2-Methoxyphenyl iodide+Zinc dust→2-Methoxyphenylzinc iodide

Industrial Production Methods

In an industrial setting, the production of this compound involves similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. The reaction is carefully monitored to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methoxyphenylzinc iodide undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides and acyl chlorides.

    Coupling Reactions: It is commonly used in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Aroyl Chlorides: Reacts with aroyl chlorides to form aryl ketones.

    DABSO Reagent and Alkyl Halides: Used in the synthesis of sulfones.

Major Products Formed

Scientific Research Applications

2-Methoxyphenylzinc iodide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the formation of complex molecules.

    Biology: Employed in the synthesis of biologically active compounds.

    Medicine: Utilized in the development of pharmaceutical intermediates.

    Industry: Applied in the production of fine chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methoxyphenylzinc iodide involves the transfer of the 2-methoxyphenyl group to an electrophilic substrate. The zinc atom acts as a mediator, facilitating the formation of the carbon-carbon bond. The molecular targets and pathways involved depend on the specific reaction and substrate used .

Comparison with Similar Compounds

Similar Compounds

  • Phenylzinc iodide
  • 4-Methylphenylzinc iodide
  • 4-Ethoxycarbonylphenylzinc iodide

Uniqueness

2-Methoxyphenylzinc iodide is unique due to the presence of the methoxy group, which can influence the reactivity and selectivity of the compound in various chemical reactions. This makes it a valuable reagent for specific synthetic applications where other organozinc compounds may not be as effective .

Properties

IUPAC Name

iodozinc(1+);methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7O.HI.Zn/c1-8-7-5-3-2-4-6-7;;/h2-5H,1H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVSQRTYLTSSOIV-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=[C-]1.[Zn+]I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7IOZn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methoxyphenylzinc iodide
Reactant of Route 2
2-Methoxyphenylzinc iodide
Reactant of Route 3
2-Methoxyphenylzinc iodide
Reactant of Route 4
2-Methoxyphenylzinc iodide
Reactant of Route 5
2-Methoxyphenylzinc iodide
Reactant of Route 6
2-Methoxyphenylzinc iodide

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